molecular formula C23H29NO5 B2976826 2-((3,4-Diethoxyphenethyl)amino)-2-oxoethyl 2-(p-tolyl)acetate CAS No. 1795031-09-2

2-((3,4-Diethoxyphenethyl)amino)-2-oxoethyl 2-(p-tolyl)acetate

Cat. No.: B2976826
CAS No.: 1795031-09-2
M. Wt: 399.487
InChI Key: SOWGVBYEXDSEHB-UHFFFAOYSA-N
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Description

Synthesis Analysis

This would involve a detailed description of how the compound is synthesized, including the starting materials, the reaction conditions, and the steps involved in the reaction .


Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography or NMR spectroscopy to determine the three-dimensional structure of the molecule .


Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including the reaction conditions and the products formed .


Physical and Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Synthesis and Chemical Structure

  • A study demonstrates the use of diethoxymethyl acetate in the cyclization of o-disubstituted aminopyridines to oxazolo[4,5-c]pyridines and imidazo[4,5-c]pyridines. This process led to the preparation of all possible imidazole-methylated imidazo[4,5-c]pyridines, revealing a novel synthesis route for 2-substituted thiazolo[5,4-c]pyridines and 4-amino-3-pyridinethiol (Katner & Brown, 1990).

Reactions with Amines

  • Research shows that 2-Hydroxy-2-(polyhaloalkyl)chroman-4-ones, when reacted with diethoxymethyl acetate, yield 3-(polyhaloacyl)chromones. The interaction of these compounds with amines leads to pyrone ring-opening and the formation of 2-(alkyl/arylaminomethylene)-2-hydroxy-2-(polyfluoroalkyl)chroman-4-ones (Sosnovskikh, Irgashev, & Barabanov, 2006).

Antitumor Activity

  • A study explored the synthesis of Ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate, highlighting its distinct inhibition of the proliferation of some cancer cell lines. This underscores the potential therapeutic applications of this compound in cancer treatment (Liu et al., 2018).

Amino Acid Biosynthesis

  • Research on mixed rumen micro-organisms demonstrated the incorporation of labelled HCO3- and acetate into amino acids. This study provides insight into the biosynthesis pathways and utilization of acetates in amino acid formation, relevant for understanding metabolic processes (Sauer, Erfle, & Mahadevan, 1975).

Hydrolysis and Synthesis Reactions

  • A study on the hydrolysis of compounds such as 2-oxo-3-ethoxycarbonylmethylenepiperazine revealed insights into the mechanism of hydrolysis in organic chemistry, contributing to a better understanding of chemical reactions and synthesis (Iwanami et al., 1964).

Mechanism of Action

If the compound is a drug or a biologically active substance, this would involve studying how it interacts with biological molecules in the body .

Safety and Hazards

This would involve studying the compound’s toxicity, its potential for causing an allergic reaction, and any precautions that need to be taken when handling it .

Properties

IUPAC Name

[2-[2-(3,4-diethoxyphenyl)ethylamino]-2-oxoethyl] 2-(4-methylphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO5/c1-4-27-20-11-10-19(14-21(20)28-5-2)12-13-24-22(25)16-29-23(26)15-18-8-6-17(3)7-9-18/h6-11,14H,4-5,12-13,15-16H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOWGVBYEXDSEHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CCNC(=O)COC(=O)CC2=CC=C(C=C2)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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